molecular formula C11H14O3 B142211 2-(2-Ethoxyphenoxymethyl)oxirane CAS No. 5296-35-5

2-(2-Ethoxyphenoxymethyl)oxirane

Cat. No. B142211
CAS RN: 5296-35-5
M. Wt: 194.23 g/mol
InChI Key: DJOGZXNBSUIGKG-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxymethyl)oxirane, also known as 2-Ethoxyphenyl glycidyl ether, is a chemical compound with the molecular formula C11H14O3 . It is an intermediate in the preparation of Morpholine derivatives .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxyphenoxymethyl)oxirane consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 194.094299 Da and the average mass is 194.227 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Ethoxyphenoxymethyl)oxirane are not available, oxiranes in general are known to react with carbon disulfide under basic conditions to yield 1,3-oxathiolane-2-thiones .


Physical And Chemical Properties Analysis

2-(2-Ethoxyphenoxymethyl)oxirane has a density of 1.1±0.1 g/cm³, a boiling point of 281.7±10.0 °C at 760 mmHg, and a flash point of 93.3±16.3 °C . It has a molar refractivity of 53.1±0.3 cm³ and a molar volume of 174.3±3.0 cm³ . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Medicine

2-(2-Ethoxyphenoxymethyl)oxirane: is utilized as an intermediate in the synthesis of morpholine derivatives . These derivatives have various applications in medicinal chemistry, including the development of pharmaceuticals that exhibit activities such as enzyme inhibition, anticancer properties, and as central nervous system stimulants.

Agriculture

In agriculture, this compound serves as a chemical precursor in the synthesis of certain morpholine-based herbicides . These herbicides are effective in controlling broadleaf weeds and are used in a variety of crops to maintain high yield quality.

Materials Science

The compound’s role in materials science is significant due to its application in the production of epoxy resins . Epoxy resins have a wide range of uses, including coatings, adhesives, and the encapsulation of electronic components due to their excellent mechanical properties and chemical resistance.

Environmental Science

2-(2-Ethoxyphenoxymethyl)oxirane: can be involved in environmental remediation processes. Its reactivity can be harnessed to synthesize compounds that are used in the degradation of pollutants or the capture of harmful substances from the environment .

Energy

In the energy sector, the compound finds use in the synthesis of materials for energy storage and conversion . Its chemical structure allows for the creation of polymers and composites that can be used in batteries and fuel cells to improve efficiency and durability .

Food Industry

While not directly used in food, 2-(2-Ethoxyphenoxymethyl)oxirane is related to compounds like ethylene oxide, which are used in the food industry for the sterilization of packaging materials and certain foodstuffs .

Cosmetics

In the cosmetics industry, this compound can be transformed into substances that act as emulsifiers or stabilizers in various cosmetic products. These derivatives help in maintaining the consistency and efficacy of cosmetic formulations .

Chemical Synthesis

Lastly, 2-(2-Ethoxyphenoxymethyl)oxirane is a valuable building block in organic synthesis. It is used to create a variety of complex molecules through ring-opening reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2-Ethoxyphenoxymethyl)oxirane . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGZXNBSUIGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297673
Record name 2-[(2-Ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenoxymethyl)oxirane

CAS RN

5296-35-5
Record name 2-[(2-Ethoxyphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5296-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this embodiment of Step 1, illustrated in FIG. 2, Epoxide 1 can be prepared by reacting epichlorohydrin with 2-ethoxyphenol in the presence of a catalytic amount of a phase transfer catalyst without the use of solvents at elevated temperatures in a two-stage process to afford near quantitative yield of 1-(2-ethoxyphenoxy)-2,3-epoxypropane with very few side products. This embodiment of the invention is further illustrated by a non-limiting Example 12. The phase transfer catalyst for this embodiment can be selected from ammonium salts such as benzyltriethylammonium salts, benzyltrimethylammonium salts, tetrabutylammonium salts, etc; phosphonium salts, guanidinium salts, crown ether, polyethylene glycol, polyethylene glycol ether, or polyethylene glycol ester, or other phase transfer catalysts know in the art. The first stage of the process of this embodiment may take place without a solvent in a presence of a large excess of epichlorohydrin. This stage is followed by a de-chlorination stage, before or after removal of excess epichlorohydrin, using a base and a solvent. The reaction produces 1-(2-ethoxyphenoxy)-2,3-epoxypropane in high yield. Example of the bases used herein include but are not limited to NaOH, KOH, LiOH, LiOH/LiCl, K2CO3, Na2CO3, amines such as mono-, di- or tri-substituted amines (such as diethylamine, triethylamine, dibutylamine, tributylamine etc.), DMAP. In one variation of this embodiment of Step 1, the phase transfer catalyst may be used only at the de-chlorination stage of the process. The de-chlorination stage can be carried out in a biphasic system or in a single phase system. For a biphasic system, it can be an organic-aqueous liquid biphasic system, or a liquid-solid biphasic system. Solvents that are useful for the process include but are not limited to non-substituted and substituted aromatic solvents (e.g. toluene, benzene, chlorobenzene, dimethylbenzene, xylene), halo-substituted hydrocarbons (e.g. CH2Cl2, CHCl3), THF, dioxanes, DMF, DMSO, non-substituted and substituted pyridines, ketones, pyrrolidones, ethers, acetonitrile, nitromethane. As mentioned above, this process takes place at the elevated temperature. In one variation of the embodiment, the temperature is above 60° C. In another variation, 2-ethoxyphenol and epichlorohydrin are heated to 60-90° C. for a period of time in the presence of phase transfer catalyst. Excess of epichlorohydrin is removed and the residue is dissolved in a solvent such as toluene or benzene treated with an aqueous base solution, such as NaOH, KOH, LiOH, LiOH/LiCl. In yet another variation of the embodiment, the residue after epichlorohydrin removal can be dissolved in one or more of the said solvent and treated with a base (solid or liquid but not an aqueous solution) and optionally a second phase transfer catalyst, optionally at elevated temperatures.
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